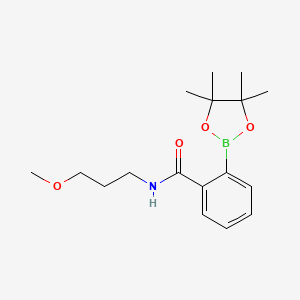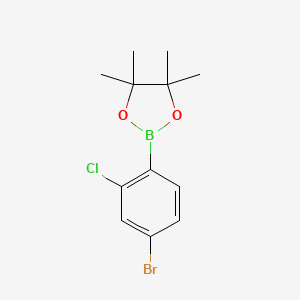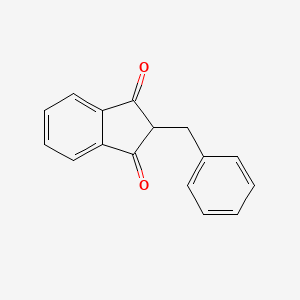
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- is a chemical compound known for its unique structure and reactivity It belongs to the class of indene derivatives, which are characterized by a fused ring system containing both benzene and cyclopentene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. For example, the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I) catalyzed direct carbon–carbon bond cleavage has been reported as an effective method .
化学反応の分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include functionalized indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
科学的研究の応用
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1H-Indene-1,2,3-trione: Another indene derivative with similar reactivity.
2-Benzylidene-1H-indene-1,3(2H)-dione: Shares structural similarities and undergoes comparable reactions.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of reactions and form diverse derivatives makes it a valuable compound in research and industry .
特性
CAS番号 |
890-44-8 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
2-benzylindene-1,3-dione |
InChI |
InChI=1S/C16H12O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChIキー |
KVHFJEUMWZBAMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
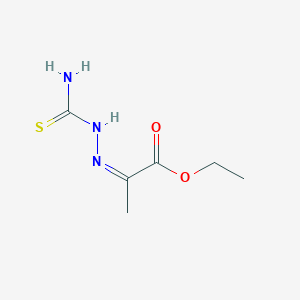
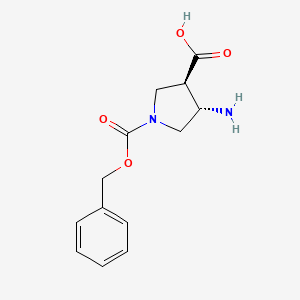
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
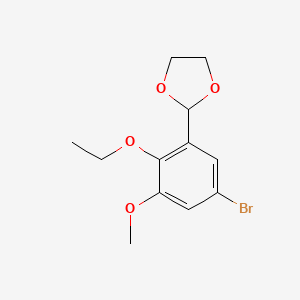
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
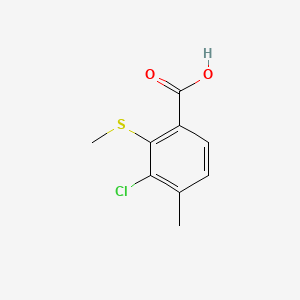
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
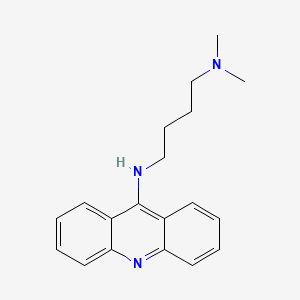

![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
